

# Alrizomadlin clinical trial results latest 2025

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## Compound Focus: Alrizomadlin

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## Clinical Trial Data Summary (ASCO 2025)

Aspect	Details
Study Identifier	Phase II (Abstract #6102) [1]
Data Cutoff	February 13, 2025 [1]
Patient Population	57 patients with advanced ACC, MPNST, LPS, BTC, and other tumors [1]
Trial Arms	Alrizomadlin Monotherapy; Alrizomadlin + Toripalimab (PD-1 inhibitor) [1]

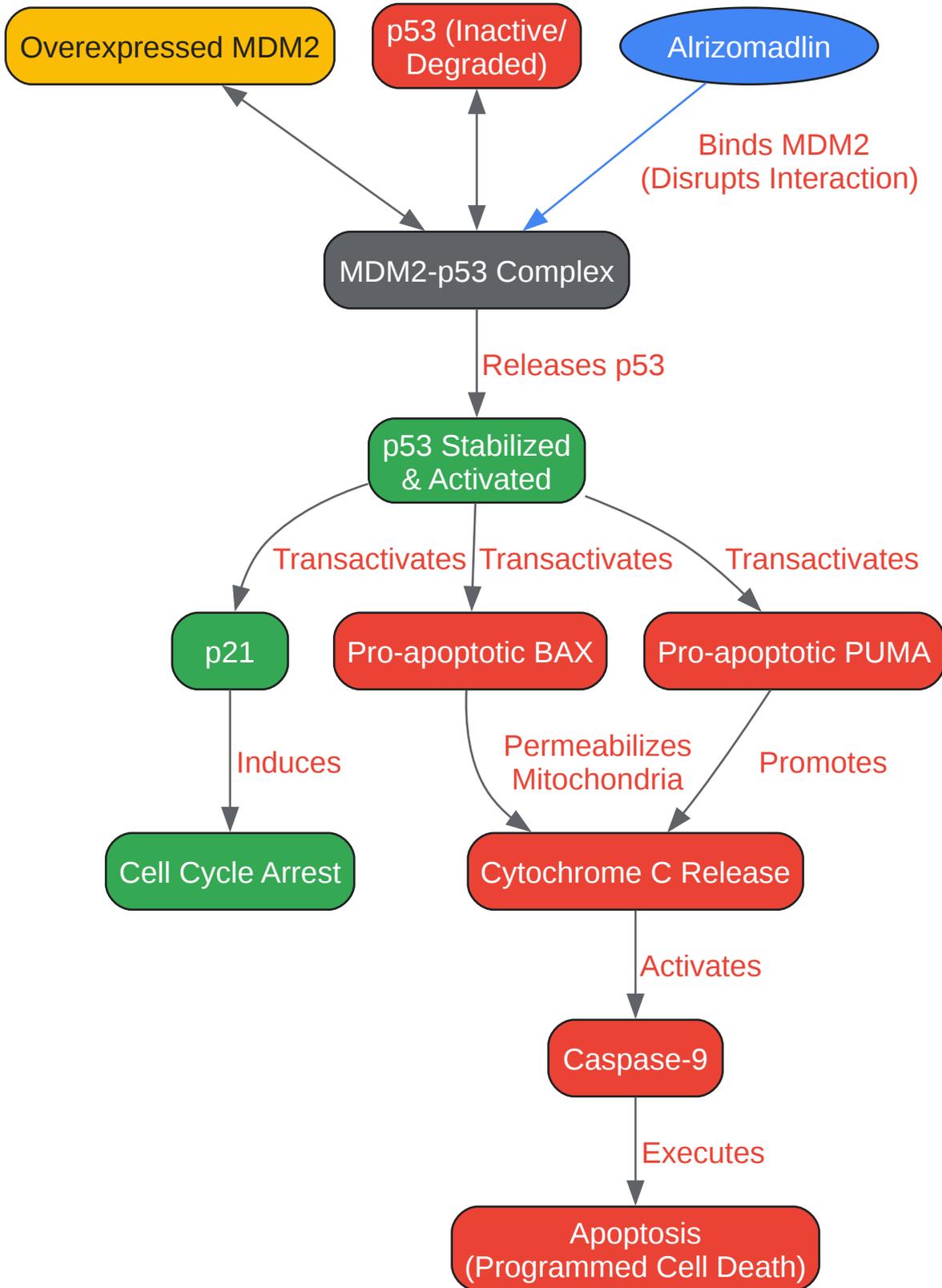
| **Efficacy - Monotherapy** | ACC (n=12) | MPNST (n=5) | | :--- | :--- | :--- | | **ORR (Objective Response Rate)** | 16.7% (2 of 12 patients) | Not Reached (SD achieved) | | **DCR (Disease Control Rate)** | 100% | 80% (4 of 5 patients with SD) | | **Efficacy - Combination Therapy** | **BTC (n=6)** | **LPS (n=6)** | **MPNST** | | **ORR** | 16.7% | 16.7% | 2 patients with confirmed PR | | **DCR** | 100% | 66.7% | - | | **Notable Outcomes** | - | - | PFS of 60+ and 96+ weeks in 2 MPNST patients |

| **Safety - Monotherapy (n=24)** | **Grade ≥3 TRAEs** | 33.3% | | :--- | :--- | :--- | | **Treatment-related SAEs** | 12.5% (3 patients) | - | | **Discontinuation due to TRAE** | 1 patient | - | | **Safety - Combination (n=27)** | **Grade ≥3 TRAEs** | 44.4% (12 patients) | | **Treatment-related SAEs** | 29.6% (8 patients) | - | | **Discontinuation due to TRAE** | 1 patient | - | | **Common Grade 3/4 TRAEs (from Phase I)** | Thrombocytopenia, Neutropenia, Anemia, Lymphocytopenia [2] |

## Mechanism of Action and Experimental Protocol

**Arizomadlin** is a novel, oral small-molecule inhibitor that selectively targets the MDM2-p53 protein-protein interaction. The diagram below illustrates its mechanism and the subsequent apoptotic signaling cascade.

## Alrizomadlin Mechanism: MDM2 Inhibition and Apoptosis



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### Key Experimental & Clinical Protocols:

- **Dosing Schedule:** The recommended Phase II dose is 100 mg administered orally every other day for 21 days, followed by 7 days off, constituting a 28-day cycle [2]. The drug should be taken within 30-60 minutes after a meal [2].
- **Patient Selection:** Trials often enroll patients with locally advanced or metastatic solid tumors who have progressed on standard treatment or lack effective therapies. Assessment of **MDM2 amplification** and **TP53 wild-type** status is crucial for predicting response [2].
- **Efficacy Assessment:** Tumor imaging scans (using RECIST 1.1 criteria) are typically performed every 8 weeks to evaluate objective response and disease progression [2].
- **Biomarker Analysis:** Pharmacodynamic effects are measured by monitoring plasma levels of **Macrophage Inhibitory Cytokine-1 (MIC-1)**, a biomarker indicative of p53 pathway activation [2].

## Comparative Analysis with Other MDM2 Inhibitors

While no MDM2-targeting drug has reached the market yet, several are in clinical development. The table below positions **Alrizomadlin** among other candidates, based on published data.

Inhibitor Name	Highest Phase	Chemical Class	Reported pIC50	Key Characteristics & Status
<b>Alrizomadlin (APG-115)</b>	Phase II	Spiro-oxindoles	8.42 [3]	Oral; active in ACC, MPNST, LPS; combos with immunotherapy [1].
<b>Navtemadlin</b>	Phase III	Piperidine/-one	9.22 [3]	-
<b>Siremadlin</b>	Phase II	Pyrroloimidazolone	9.64 [3]	-
<b>Idasanutlin</b>	Phase III	Nutlins	8.22 [3]	-
<b>Brigimadlin</b>	Phase III	Spiro-oxindoles	7.92 [3]	-
<b>Milademetan</b>	Phase I	Spiro-oxindoles	7.75 [3]	-

## Interpretation of Key Findings

- **Promising Activity in Rare Tumors:** The 100% disease control rate in ACC and durable responses in MPNST are significant, as these tumors have very limited treatment options [1].
- **Synergy with Immunotherapy:** The rationale for combining **Alrizomadlin** with PD-1 inhibitors like toripalimab is strong. Preclinical and clinical data suggest that MDM2 inhibition can alter the tumor immune microenvironment and may reverse resistance to checkpoint inhibitors [2].
- **Manageable Safety Profile:** The most common adverse events are hematological (thrombocytopenia, neutropenia, anemia), which are on-target effects of p53 activation and are generally manageable with dose modifications [2].

The latest data supports **Alrizomadlin as a compelling candidate**, particularly for patients with **MDM2-amplified/TP53 wild-type tumors** and those with rare cancers like **ACC and MPNST**. Its potential to synergize with immunotherapy opens a promising avenue for combination regimens.

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## References

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**Address:** Ontario, CA 91761, United States

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